2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound that features a cyclohexene ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the ring structure.
Introduction of Substituents: The tert-butyl, ethyl, and trimethylsilyl groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a strong base.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions, where carbon dioxide is added to the compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring or the substituents are oxidized to form new products.
Reduction: Reduction reactions can be used to reduce the carboxylate groups to alcohols or other functional groups.
Substitution: The substituents on the cyclohexene ring can be replaced with other groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using various halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring can lead to the formation of a cyclohexanone derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene ring structures but different substituents.
Carboxylate Esters: Compounds with similar carboxylate groups but different ring structures.
Uniqueness
The unique combination of substituents on the cyclohexene ring in 2-(Tert-butyl) 1-ethyl (1S,2S)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1,2-dicarboxylate sets it apart from other similar compounds
Properties
Molecular Formula |
C17H30O5Si |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-ethyl (1S,2S)-4-trimethylsilyloxycyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H30O5Si/c1-8-20-15(18)13-10-9-12(22-23(5,6)7)11-14(13)16(19)21-17(2,3)4/h9,13-14H,8,10-11H2,1-7H3/t13-,14-/m0/s1 |
InChI Key |
SYLXNPCYSAJNOS-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC=C(C[C@@H]1C(=O)OC(C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC=C(CC1C(=O)OC(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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